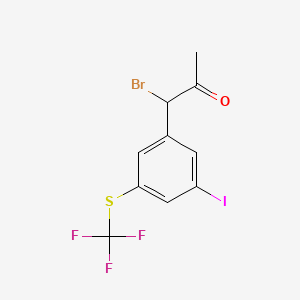

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylketone featuring a propan-2-one backbone substituted with bromine at the α-carbon and a 3-iodo-5-(trifluoromethylthio)phenyl group at the adjacent position. The trifluoromethylthio (S-CF₃) group is a strong electron-withdrawing substituent, while the bromine and iodine atoms introduce steric bulk and influence reactivity. Its structural complexity necessitates advanced crystallographic tools like SHELX for refinement .

Properties

Molecular Formula |

C10H7BrF3IOS |

|---|---|

Molecular Weight |

439.03 g/mol |

IUPAC Name |

1-bromo-1-[3-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7BrF3IOS/c1-5(16)9(11)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-4,9H,1H3 |

InChI Key |

GIIWPGZSGVVRHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)I)SC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

Iodination: The addition of an iodine atom is carried out using iodine or an iodinating reagent, often in the presence of a catalyst or under specific reaction conditions to ensure selectivity.

Trifluoromethylthio Group Introduction: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents, which can be added to the phenyl ring through electrophilic or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce biaryl compounds.

Scientific Research Applications

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to specific enzymes, receptors, or proteins. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The target compound is distinguished by its unique combination of halogens (Br, I) and the S-CF₃ group. Below is a comparative analysis with structurally related propan-2-one derivatives:

Table 1: Structural and Electronic Properties of Analogous Compounds

Key Observations :

- Electron-Withdrawing Effects : The S-CF₃ group in the target compound exerts a stronger electron-withdrawing effect compared to CF₃ or halogens alone, polarizing the ketone group and enhancing electrophilicity.

- Stability : Heavy halogens (Br, I) may reduce thermal stability due to weaker C-I bonds compared to C-F or C-Cl bonds.

Reactivity in Reductive Amination

The ketone group in the target compound could undergo reductive amination, as seen in for fenfluramine synthesis. However, steric hindrance from iodine and bromine may necessitate harsher conditions or catalysts compared to less-substituted analogs .

Spectroscopic and Crystallographic Features

- NMR Characteristics : The target compound’s ¹H NMR would show deshielded aromatic protons due to S-CF₃ and halogens, similar to the 1-fluoro analog (δ 7.51–7.69 for aromatic protons in ) .

- Crystallography : Heavy atoms (Br, I) enhance X-ray diffraction contrast, facilitating structure determination via programs like SHELXL .

Biological Activity

1-Bromo-1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique structural features, including the presence of halogen atoms and a trifluoromethylthio group. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 439.03 g/mol. The compound's structural features include:

- A bromine atom

- An iodine atom

- A trifluoromethylthio group attached to a phenyl ring

These components influence the compound's chemical reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit significant antimicrobial activity. The trifluoromethylthio group enhances lipophilicity, potentially improving bioavailability and target specificity in biological systems. Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens .

Anticancer Activity

The compound has been explored for its potential anticancer effects. Structural analogs containing halogens have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated cytotoxicity against breast cancer cell lines, suggesting that this compound may also exert similar effects . The presence of bromine and iodine is particularly noted for enhancing the biological activity of such compounds.

The biological activity of this compound may be attributed to its ability to interact with nucleophilic sites on proteins and other biomolecules due to the electrophilic nature of the halogen atoms. This interaction can disrupt cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one | Similar structure but different positional isomer | Variation in iodine position affects reactivity |

| 1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)ethanone | Similar structure but different carbon chain length | Different carbon backbone influences properties |

| 1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one | Different substitution pattern on phenyl ring | Unique substitution pattern may impact biological activity |

This table highlights how variations in structure can significantly influence the biological activity and pharmacological potential of these compounds.

Case Studies

Recent studies have focused on evaluating the effectiveness of halogenated compounds in cancer therapy. One study demonstrated that bromine-containing pyrazole derivatives exhibited enhanced cytotoxicity against breast cancer cell lines when used in combination with traditional chemotherapeutics like doxorubicin . Such findings underscore the importance of exploring halogenated derivatives for their synergistic effects in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.